REACTION_SMILES
|
[Br:17].[CH3:19][OH:20].[Na+:13].[OH2:18].[S-:14][C:15]#[N:16].[n:1]1[c:2]([NH:7][c:8]2[s:9][cH:10][cH:11][n:12]2)[cH:3][cH:4][cH:5][cH:6]1>>[n:1]1[c:2]([NH:7][c:8]2[s:9][c:10]([S:14][C:15]#[N:16])[cH:11][n:12]2)[cH:3][cH:4][cH:5][cH:6]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#C[S-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(Nc2nccs2)nc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CSc1cnc(Nc2ccccn2)s1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |